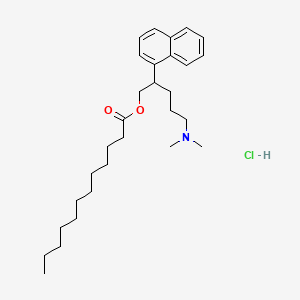
Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dodecanoic acid ester linked to a naphthalenyl group through a dimethylamino pentyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of dodecanoic acid with an alcohol derivative of 5-(dimethylamino)-2-(1-naphthalenyl)pentanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. The use of ionic liquids as catalysts in a microreaction system has been reported to be effective for similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalenyl group may engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Dimethylamino)-1-(1-naphthyl)-1-propanone hydrochloride
- 1-Propanone, 3-(dimethylamino)-1-(1-naphthalenyl)-, hydrochloride
Uniqueness
Dodecanoic acid, 5-(dimethylamino)-2-(1-naphthalenyl)pentyl ester, hydrochloride is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This feature differentiates it from shorter-chain analogs and enhances its solubility and interaction with lipid membranes.
Propriétés
Numéro CAS |
119585-22-7 |
|---|---|
Formule moléculaire |
C29H46ClNO2 |
Poids moléculaire |
476.1 g/mol |
Nom IUPAC |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] dodecanoate;hydrochloride |
InChI |
InChI=1S/C29H45NO2.ClH/c1-4-5-6-7-8-9-10-11-12-22-29(31)32-24-26(19-16-23-30(2)3)28-21-15-18-25-17-13-14-20-27(25)28;/h13-15,17-18,20-21,26H,4-12,16,19,22-24H2,1-3H3;1H |
Clé InChI |
ITKBGIWSBHVNCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCC(CCCN(C)C)C1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


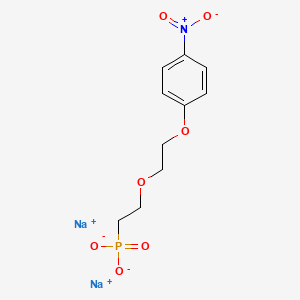

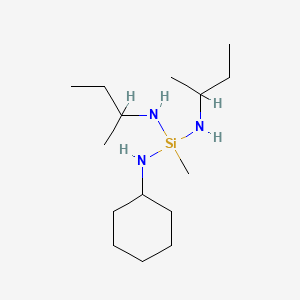
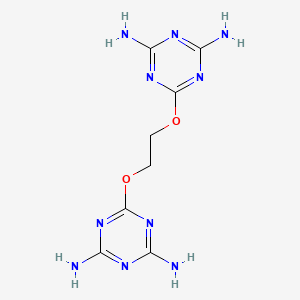
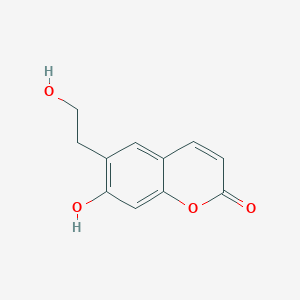
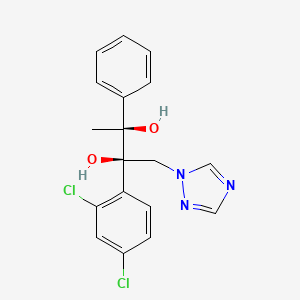
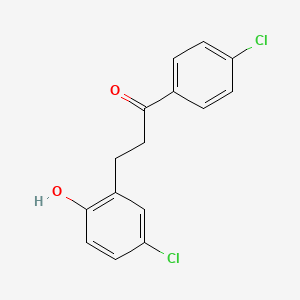
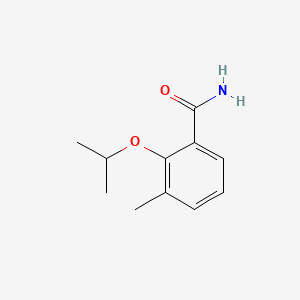

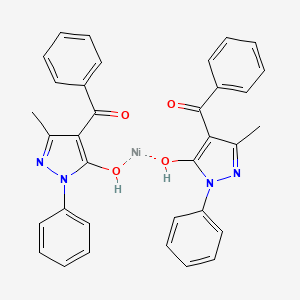
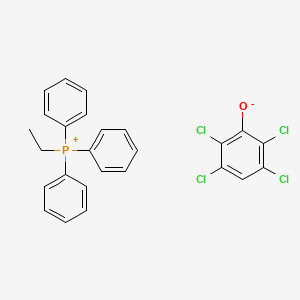
![2-[(4-Aminophenyl)methyl]-4-[(4-amino-3,5-xylyl)methyl]aniline](/img/structure/B12672819.png)


